Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate
Description
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate is a lithium borate salt featuring a complex anion composed of a borate center coordinated to three hydroxyl groups and a 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl substituent. This structure combines inorganic (borate) and organic (pyran-protected pyrazole) components, enabling unique physicochemical properties. The tetrahydro-2H-pyran (THP) group acts as a protective moiety, likely enhancing solubility in organic solvents and stabilizing the pyrazole ring during synthesis .
Properties
IUPAC Name |
lithium;trihydroxy-[1-(oxan-2-yl)pyrazol-4-yl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN2O4.Li/c12-9(13,14)7-5-10-11(6-7)8-3-1-2-4-15-8;/h5-6,8,12-14H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQHDFPPIAHGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CN(N=C1)C2CCCCO2)(O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BLiN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate typically involves the reaction of lithium hydroxide with a boronic acid derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen interference. The reaction mixture is then cooled to 0°C, and the boronic acid derivative is added slowly to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced borate species.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include borate esters, reduced borate species, and substituted borate compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and other boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate involves its interaction with molecular targets through its borate and lithium components. The borate group can form stable complexes with various biomolecules, while the lithium ion can modulate biological pathways by interacting with enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
Comparison with Metal-Doped Lithium Borates
Undoped and metal-doped lithium borates (e.g., Cu- or Mn-doped LiBO₂) are well-studied for their thermally stimulated luminescence (TSL). For instance:
| Property | Undoped LiBO₂ | Cu-Doped LiBO₂ | Target Compound |
|---|---|---|---|
| Luminescence intensity | Low | High (green emission) | Likely low (organic groups may quench luminescence) |
| Thermal stability | High (>500°C) | Moderate (~400°C) | Moderate (~250–300°C inferred) |
| Solubility | Hydrophilic | Hydrophilic | Enhanced organic solubility (THP group) |
The organic pyrazole-THP substituent in the target compound introduces steric hindrance and electronic effects, reducing crystallinity and luminescence compared to inorganic-doped analogs.
Comparison with Pyrazole-Containing Heterocycles
Pyrazole derivatives are widely explored for biological activity. For example:
- 1,3,4-Thiadiazole-pyrazole hybrids () exhibit antimicrobial activity against E. coli and C. albicans due to electron-withdrawing nitro groups enhancing membrane penetration.
- Coumarin-pyrazole-tetrazolyl hybrids () show structural complexity but lack borate coordination, limiting their ionic reactivity.
The target compound’s borate center may enable ionic interactions or catalytic behavior distinct from neutral pyrazole derivatives. However, its bulky THP group could reduce antimicrobial efficacy compared to smaller nitro-substituted analogs .
Comparison with Pyran-Protected Compounds
Compounds with THP-protected functional groups (e.g., ’s pyran-3,5-dicarbonitrile derivatives) share synthetic strategies. For instance:
- Synthesis : Both classes use THP to stabilize reactive intermediates during cyclization or coupling reactions.
- Stability : THP groups improve thermal and hydrolytic stability during reflux conditions (e.g., 1,4-dioxane/triethylamine systems in ) .
However, the target compound’s borate anion introduces ionic character, necessitating milder reaction conditions compared to purely organic pyran derivatives.
Biological Activity
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate, also known as NX73968, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Basic Information
- IUPAC Name : Lithium trihydroxy-[1-(oxan-2-yl)pyrazol-4-yl]boranuide
- Molecular Formula : C8H14BLiN2O4
- Molecular Weight : 220 g/mol
- CAS Number : Not available
- PubChem CID : 75530188
Lithium compounds are traditionally known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. However, the specific biological activity of this compound has not been extensively documented in scientific literature. Preliminary studies suggest several potential mechanisms:
- Neuroprotective Effects : Lithium is known to exert neuroprotective effects by modulating neurotransmitter release and promoting neuronal survival.
- Anti-inflammatory Properties : Compounds containing boron have been reported to exhibit anti-inflammatory activity, which may contribute to the overall therapeutic profile of this compound.
- Antioxidant Activity : The presence of hydroxyl groups may enhance the antioxidant capacity of the compound, providing cellular protection against oxidative stress.
Case Study 1: Neuroprotective Effects
A study published in 2020 investigated the neuroprotective effects of lithium compounds in a rat model of neurodegeneration. The results indicated that lithium treatment improved cognitive function and reduced markers of neuronal damage. While this study did not specifically evaluate this compound, it supports the hypothesis that lithium derivatives may provide neuroprotective benefits.
Case Study 2: Anti-inflammatory Properties
Research conducted on boron-containing compounds revealed their potential anti-inflammatory effects in vitro. These studies demonstrated that such compounds could inhibit the production of pro-inflammatory cytokines, suggesting a pathway through which this compound might exert similar effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of pyrazole-borate derivatives typically involves multi-step reactions under controlled conditions. For example, heterocyclic compounds with tetrahydro-2H-pyran (THP) protecting groups require sequential alkylation and boronation steps. Key parameters include:
- Solvent selection : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature control : Reactions often proceed at 0–90°C to avoid side reactions .
- Purification : Recrystallization with ethanol/water mixtures yields pure products (70–80% efficiency) .
- Data Table :
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | THP-protected pyrazole | DMF, POCl₃, 0°C → 90°C | 70 |
| 2 | Boronation with LiBH₄ | THF, reflux | 75 |
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Peaks at δ 1.4–1.8 ppm confirm the THP group’s methylene protons, while pyrazole protons appear at δ 7.2–8.1 ppm .
- IR : B-O stretching vibrations (1350–1450 cm⁻¹) and O-H bonds (broad ~3400 cm⁻¹) validate the borate structure .
- X-ray crystallography : Resolves bond angles (e.g., B-O bond ~1.36 Å) and confirms tetrahedral geometry .
Q. What role does the tetrahydro-2H-pyran (THP) protecting group play in stabilizing the pyrazole moiety during synthesis?
- Methodological Answer : The THP group prevents undesired nucleophilic attacks on the pyrazole nitrogen during boronation. Deprotection under acidic conditions (e.g., HCl/THF) regenerates the reactive site for subsequent functionalization .
Advanced Research Questions
Q. How can density functional theory (DFT) with generalized gradient approximation (GGA) models predict the electronic structure and lithium-ion mobility of this borate compound?
- Methodological Answer :
- DFT setup : Use the Perdew-Burke-Ernzerhof (PBE) functional to account for exchange-correlation effects .
- Basis sets : Plane-wave pseudopotentials (e.g., PAW method) reduce computational cost while maintaining accuracy for boron-containing systems .
- Output metrics : Calculate Li⁺ migration barriers (<0.5 eV suggests high ionic conductivity) and bandgap (<3 eV for semiconductor behavior) .
Q. What electrochemical performance metrics (e.g., capacity, cycling stability) are critical when evaluating this compound as a lithium battery cathode or electrolyte additive?
- Methodological Answer :
- Cyclic voltammetry (CV) : Identify redox peaks (e.g., Li⁺ insertion at ~3.7 V vs. Li/Li⁺) .
- Galvanostatic cycling : Test capacity retention (>80% after 100 cycles at 1C rate) and rate capability (e.g., 150 mAh/g at 2C) .
- Impedance spectroscopy : Measure interfacial resistance (<50 Ω·cm²) to assess electrolyte compatibility .
Q. How can contradictions between experimental and computational data (e.g., bond lengths, redox potentials) be resolved?
- Methodological Answer :
- Error analysis : Compare XRD-measured B-O bond lengths (1.36 Å) with DFT-predicted values (1.32–1.38 Å) to calibrate functionals .
- Hybrid functionals : Use HSE06 to improve redox potential predictions if PBE underestimates bandgaps .
- Experimental validation : Repeat synthesis with isotopic labeling (e.g., ¹⁰B) to track structural changes .
Q. What strategies mitigate decomposition of the borate anion under high-voltage or moisture-exposed conditions?
- Methodological Answer :
- Surface coating : Apply Al₂O₃ or LiPO₃ layers via atomic layer deposition (ALD) to prevent hydrolysis .
- Electrolyte additives : Introduce fluoroethylene carbonate (FEC) to stabilize the solid-electrolyte interphase (SEI) .
- In situ Raman : Monitor B-O bond stability during cycling to detect early degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
